molecular formula C11H8Cl3N3O B214262 4-chloro-N-(2,3-dichlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide

4-chloro-N-(2,3-dichlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No. B214262
M. Wt: 304.6 g/mol
InChI Key: YNBXFDKKWNTDBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-(2,3-dichlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide, also known as Diflumidone, is a fungicide that is widely used in agriculture to protect crops from various fungal infections. The chemical belongs to the pyrazole group of chemicals and has been found to be effective against a wide range of fungi.

Mechanism of Action

4-chloro-N-(2,3-dichlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide works by inhibiting the succinate dehydrogenase enzyme in the fungal respiratory chain. This leads to the disruption of the electron transport system, causing the death of the fungal cell.
Biochemical and Physiological Effects:
4-chloro-N-(2,3-dichlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide has been found to have low toxicity to mammals and birds. However, it can be toxic to aquatic organisms, and care should be taken when using it near water bodies. The chemical has also been found to have a low potential for bioaccumulation.

Advantages and Limitations for Lab Experiments

4-chloro-N-(2,3-dichlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also readily available and relatively inexpensive. However, one limitation of using 4-chloro-N-(2,3-dichlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide in lab experiments is that it can be difficult to dissolve in some solvents.

Future Directions

There are several future directions for research on 4-chloro-N-(2,3-dichlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide. One area of interest is the development of new formulations of the chemical that can be more effective against specific fungal infections. Another area of research is the study of the potential use of 4-chloro-N-(2,3-dichlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide in combination with other antifungal agents. Additionally, more research is needed to understand the potential environmental impact of using 4-chloro-N-(2,3-dichlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide in agriculture.

Synthesis Methods

The synthesis of 4-chloro-N-(2,3-dichlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide involves the reaction of 2,3-dichloroaniline with methyl isocyanate, followed by the reaction of the resulting product with 4-chloro-1H-pyrazole-3-carboxylic acid. The final product is a white crystalline solid with a melting point of 172-174°C.

Scientific Research Applications

4-chloro-N-(2,3-dichlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide has been extensively studied for its antifungal properties. It has been found to be effective against various fungal infections in crops such as grapes, tomatoes, and potatoes. The chemical has also been studied for its potential use in treating fungal infections in humans and animals.

properties

Product Name

4-chloro-N-(2,3-dichlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide

Molecular Formula

C11H8Cl3N3O

Molecular Weight

304.6 g/mol

IUPAC Name

4-chloro-N-(2,3-dichlorophenyl)-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C11H8Cl3N3O/c1-17-5-7(13)10(16-17)11(18)15-8-4-2-3-6(12)9(8)14/h2-5H,1H3,(H,15,18)

InChI Key

YNBXFDKKWNTDBO-UHFFFAOYSA-N

SMILES

CN1C=C(C(=N1)C(=O)NC2=C(C(=CC=C2)Cl)Cl)Cl

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2=C(C(=CC=C2)Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.